2-{2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines elements of pyrimidine and isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Thioether Formation:
Isoindole Ring Formation: The isoindole ring is formed through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE: shares similarities with other compounds containing pyrimidine and isoindole structures, such as:
Uniqueness
- Structural Features : The unique combination of pyrimidine and isoindole rings, along with the presence of amino and sulfanyl groups, distinguishes this compound from others.
- Reactivity : The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile building block in synthetic chemistry.
- Biological Activity : Its potential biological activity, including antimicrobial and anticancer properties, sets it apart from similar compounds.
Properties
Molecular Formula |
C14H12N4O3S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
2-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N4O3S/c15-10-7-11(19)17-14(16-10)22-6-5-18-12(20)8-3-1-2-4-9(8)13(18)21/h1-4,7H,5-6H2,(H3,15,16,17,19) |
InChI Key |
HKEYSUVUUWKFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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